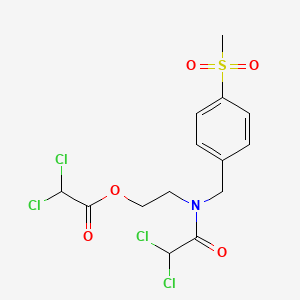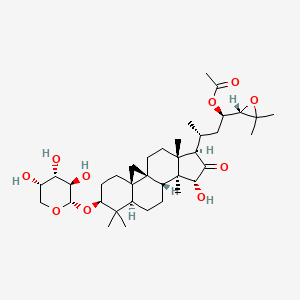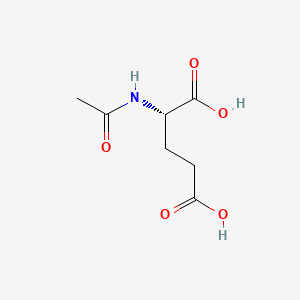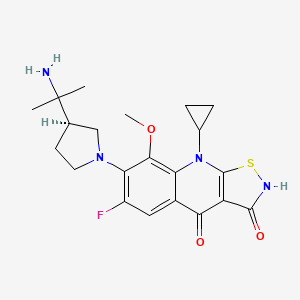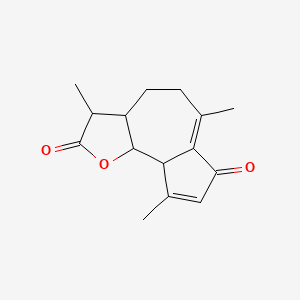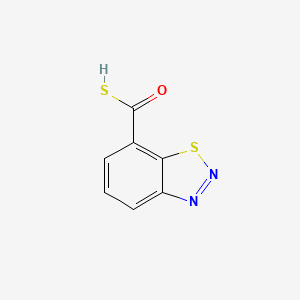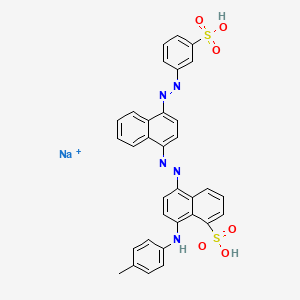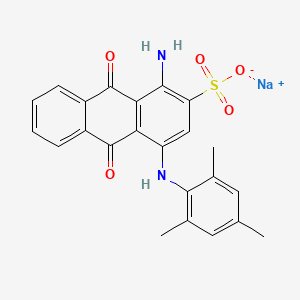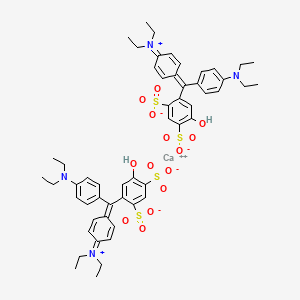![molecular formula C18H24ClNO2 B1665502 [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride CAS No. 101781-61-7](/img/structure/B1665502.png)
[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride
Overview
Description
[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride: is a bioactive chemical compound with the molecular formula C18H24ClNO2 and a molecular weight of 321.84 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride involves multiple steps, including the reaction of aniline with p-tolyloxy pentyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It helps in understanding the biochemical pathways and mechanisms of action of various biological processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and treatments for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- ANILINE, p-(4-(p-TOLYLOXY)BUTYLOXY)-, HYDROCHLORIDE
- ANILINE, p-(6-(p-TOLYLOXY)HEXYLOXY)-, HYDROCHLORIDE
- ANILINE, p-(7-(p-TOLYLOXY)HEPTYLOXY)-, HYDROCHLORIDE
Comparison: Compared to similar compounds, [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride exhibits unique properties due to its specific molecular structure. The length of the alkyl chain and the position of the tolyloxy group influence its reactivity and interactions with molecular targets . This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
101781-61-7 |
|---|---|
Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
4-[5-(4-methylphenoxy)pentoxy]aniline;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-15-5-9-17(10-6-15)20-13-3-2-4-14-21-18-11-7-16(19)8-12-18;/h5-12H,2-4,13-14,19H2,1H3;1H |
InChI Key |
GSDQTUCNFIUNJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aniline, p-(5-(p-tolyloxy)pentyloxy)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


